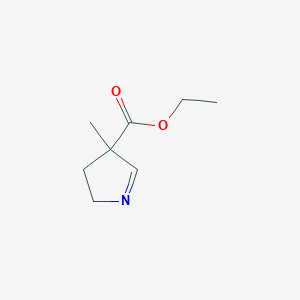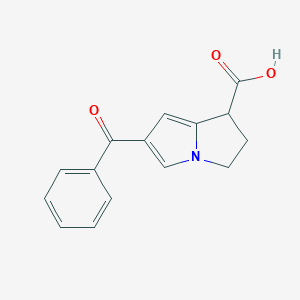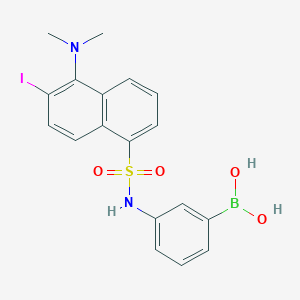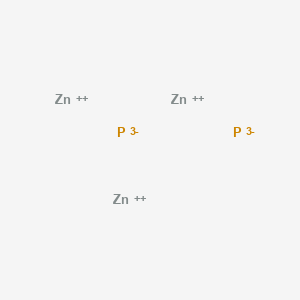
Isocantleyine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocantleyine is a natural product that belongs to the class of indole alkaloids. It is extracted from the plant species Cantleya violacea and has been found to possess various biological activities. The compound has been the subject of scientific research due to its potential applications in medicine and agriculture.
作用机制
The exact mechanism of action of isocantleyine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interfering with various cellular processes. Isocantleyine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. The compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Isocantleyine has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Isocantleyine has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Isocantleyine has also been found to modulate the activity of various ion channels, including the voltage-gated potassium channel and the NMDA receptor. The compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its cytoprotective effects.
实验室实验的优点和局限性
Isocantleyine has several advantages and limitations for lab experiments. The compound is relatively easy to extract from the plant material and can be synthesized chemically. Isocantleyine has been found to possess various biological activities, which makes it a useful tool for studying cellular processes. However, the yield of isocantleyine from the plant material is relatively low, which makes it difficult to obtain large quantities of the compound. In addition, the exact mechanism of action of isocantleyine is not fully understood, which makes it challenging to interpret the results of experiments.
未来方向
Isocantleyine has several potential future directions for research. The compound has shown promising activity against various cancer cell lines and may have applications in cancer therapy. Isocantleyine has also been found to possess anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases. The exact mechanism of action of isocantleyine needs to be further elucidated to understand its full potential. In addition, more studies need to be conducted to determine the safety and efficacy of isocantleyine in vivo.
合成方法
Isocantleyine can be extracted from the roots of Cantleya violacea using various methods such as Soxhlet extraction, maceration, and percolation. The extracted compound can be further purified using column chromatography or recrystallization. The yield of isocantleyine from the plant material is relatively low, which makes chemical synthesis an attractive option. A few synthetic approaches have been reported in the literature, including a total synthesis from tryptamine and a semi-synthesis from 5-hydroxytryptamine.
科学研究应用
Isocantleyine has been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity. Isocantleyine has also been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. In addition, the compound has shown promising activity against various pathogenic bacteria and fungi.
属性
CAS 编号 |
143564-04-9 |
|---|---|
产品名称 |
Isocantleyine |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl (6R,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10-/m1/s1 |
InChI 键 |
MJGLQDXKEOEIFB-LHLIQPBNSA-N |
手性 SMILES |
C[C@H]1[C@@H](CC2=C(C=NC=C12)C(=O)OC)O |
SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
规范 SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
同义词 |
5H-2-pyridine-4-carboxylic acid, 6,7-dihydro-6-hydroxy-7-methylmethyl ester isocantleyine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)











![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)